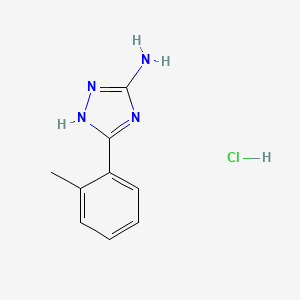
5-(2-Methylphenyl)-4h-1,2,4-triazol-3-ylamine, HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of various 1,2,4-triazole derivatives has been a subject of interest due to their potential biological activities. In the first study, a series of 3-alkyl(aryl)-4-[4-(4-methylbenzoxy)benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-one compounds were synthesized through the reaction of 3-alkyl(aryl)-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones with 4-(4-methylbenzoxy)benzaldehyde. The compounds were characterized using various spectroscopic methods . Another research synthesized 4-allyl-5-(thiophen-2-ylmethyl)-2H-1,2,4-triazol-3(4H)-one and characterized it using FT-IR, 1H NMR, UV–vis spectra, and XRD, along with theoretical calculations . Similarly, the synthesis of 5-[(1H-1,2,4-triazol-1-yl)methyl]-4-(2,3-dimethoxybenzylideneamino)-2H-1,2,4-triazole-3(4H)-thione monohydrate was achieved by reacting 4-amino-3-(1,2,4-triazol-1-yl)-1H-1,2,4-triazole-5(4H)-thione with 2,3-dimethoxybenzaldehyde . Additionally, the synthesis of Methyl 2-(4-Phenyl-5-(Pyridin-2-yl)-4H-1,2,4-Triazol-3-yl)Thioacetate and its complex with HgCl2 was reported, providing insights into the structural assessment of such compounds .
Molecular Structure Analysis
The molecular structure of these triazole derivatives is often stabilized by intermolecular interactions such as hydrogen bonds and C–H⋯π interactions. For instance, the structure of 4-allyl-5-(thiophen-2-ylmethyl)-2H-1,2,4-triazol-3(4H)-one is stabilized by two intermolecular hydrogen bonds and a C–H⋯π interaction . The crystal structure of 5-[(1H-1,2,4-triazol-1-yl)methyl]-4-(2,3-dimethoxybenzylideneamino)-2H-1,2,4-triazole-3(4H)-thione monohydrate reveals weak hydrogen bonds and C–H⋯π supramolecular interactions forming a three-dimensional network . These interactions are crucial for the stability and properties of the compounds.
Chemical Reactions Analysis
The chemical reactivity of these compounds can be inferred from their synthesis and the functional groups present in their structures. The reactions typically involve nucleophilic substitution and condensation steps, as seen in the synthesis of the various triazole derivatives . The presence of functional groups such as thioacetate in the case of Methyl 2-(4-Phenyl-5-(Pyridin-2-yl)-4H-1,2,4-Triazol-3-yl)Thioacetate suggests potential for further chemical transformations .
Physical and Chemical Properties Analysis
The physicochemical properties of these triazole derivatives include their lipophilicity, which was investigated using HPLC for the compounds synthesized in the first study . The antioxidant activities of these compounds were also evaluated, comparing them to standard antioxidants . The crystallographic studies provide detailed information on the unit cell parameters and the density of the compounds, which are important for understanding their physical properties . The thermal degradation kinetics of the compounds were analyzed using the Coats–Redfern and Horowitz–Metzger methods, providing insight into their stability .
Scientific Research Applications
Neurokinin-1 Receptor Antagonism
1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, a compound with structural similarities to 5-(2-Methylphenyl)-4H-1,2,4-triazol-3-ylamine, HCl, has been identified as a high-affinity, orally active neurokinin-1 (h-NK1) receptor antagonist. This compound is effective in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).
Corrosion Inhibition
In the realm of industrial chemistry, benzimidazole derivatives like 4-(phenyl)-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol have been studied for their potential as corrosion inhibitors for mild steel in hydrochloric acid solution. These compounds exhibit good inhibition efficiency, which increases with concentration (Yadav et al., 2013).
Antimicrobial Activities
1,2,4-Triazole derivatives have shown significant antimicrobial activities. For instance, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives have been synthesized and found to possess good or moderate activities against various microorganisms (Bektaş et al., 2007).
Chemical Properties and Synthesis
Studies have focused on the synthesis and chemical properties of 2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acids salts, indicating the growing interest in 1,2,4-triazole derivatives for the manufacture of new native drugs (Safonov et al., 2017).
Veterinary Medicine
Compounds structurally related to 5-(2-Methylphenyl)-4H-1,2,4-triazol-3-ylamine, HCl, such as 4-((5-(decylthio)-4-methyl-4H-1,2,4-triazole-3-yl)methyl)morpholine, have shown potential in veterinary medicine. They demonstrate antimicrobial and antifungal effects and have been investigated for the treatment of fungal diseases in animals (Ohloblina et al., 2022).
Tuberculostatic Activity
Some derivatives, like phenylpiperazineacetic hydrazide cyclization products, have been evaluated for their tuberculostatic activity, showcasing the therapeutic potential of these compounds in treating tuberculosis (Foks et al., 2004).
properties
IUPAC Name |
5-(2-methylphenyl)-1H-1,2,4-triazol-3-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4.ClH/c1-6-4-2-3-5-7(6)8-11-9(10)13-12-8;/h2-5H,1H3,(H3,10,11,12,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQHZTQFZVFLIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=NN2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Methylphenyl)-4h-1,2,4-triazol-3-ylamine, HCl | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

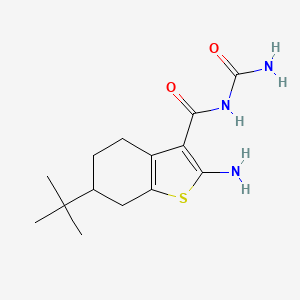
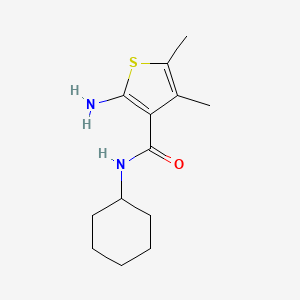
![2-Amino-6-tert-pentyl-N-m-tolyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1286234.png)
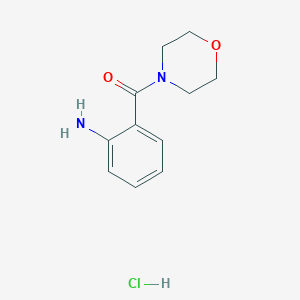
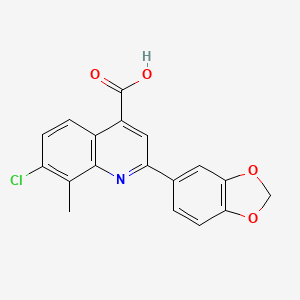
![2-cyano-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)acetamide](/img/structure/B1286242.png)
![2-amino-N-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B1286244.png)
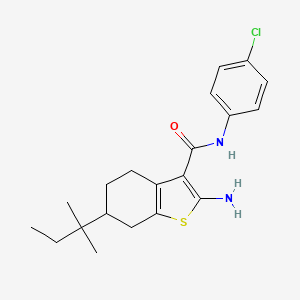
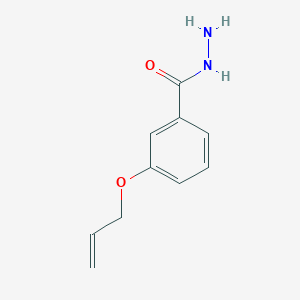

![2-[(2-Fluorobenzyl)amino]benzoic acid](/img/structure/B1286263.png)

![4-[2-(3-methylphenyl)-1H-indol-3-yl]-1-butanamine oxalate](/img/structure/B1286275.png)
![2-((1H-Benzo[d]imidazol-2-yl)methoxy)ethanamine dihydrochloride](/img/structure/B1286276.png)